3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
Overview
Description
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a complex organic compound with a molecular formula of C14H8ClF3N2O2S . This compound is characterized by the presence of a chlorobenzyl group, a sulfonyl group, a trifluoromethyl group, and a pyridinecarbonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Chlorobenzylation: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Used in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in biological systems compared to similar compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-3-1-9(2-4-11)8-23(21,22)13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFEDUWKRMWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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